

N1-Benzyl pseudouridine suppliers and commercial availability

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Compound of Interest

Compound Name: N1-Benzyl pseudouridine

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N1-Benzyl Pseudouridine: A Technical Guide for Researchers

An In-depth Overview of Commercial Availability, Experimental Applications, and Potential Biological Roles

For researchers and professionals in drug development, the landscape of modified nucleosides offers a fertile ground for innovation. Among these, **N1-Benzyl pseudouridine** emerges as a compound of interest with potential applications in antiviral and anti-cancer therapies. This technical guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its investigation, and a discussion of its potential mechanisms of action based on current knowledge of related compounds.

Commercial Availability and Supplier Information

N1-Benzyl pseudouridine is available from several specialized chemical suppliers.

Researchers can source this compound for laboratory use, with purity levels generally suitable for in vitro and in cell-based assays. The following table summarizes key information from various suppliers. Pricing is often available upon request, and custom synthesis for larger quantities may be an option.

Supplier	Catalog Number	Purity	Available Pack Sizes	Storage Conditions
BOC Sciences	B1370-339033	≥95%	10 mg (custom synthesis available)	2-8°C[1]
MedChemExpress	HY-145678	>98% (by HPLC)	Inquire	Inquire
Labclinics	M555775	Inquire	Inquire	Inquire[2]
Chemdad	CD1613530-22-5	Inquire	Inquire	Inquire[3]

Physicochemical Properties

A summary of the key physicochemical properties of **N1-Benzyl pseudouridine** is provided below.

Property	Value
Molecular Formula	C16H18N2O6
Molecular Weight	334.32 g/mol
CAS Number	1613530-22-5
Predicted Density	1.505 ± 0.06 g/cm ³ [3][4]
Predicted pKa	9.36 ± 0.10[3][4]

Experimental Protocols

While specific published protocols for **N1-Benzyl pseudouridine** are not widely available, its structural similarity to other nucleoside analogs allows for the adaptation of established experimental procedures. The following are detailed methodologies for key experiments relevant to assessing its potential therapeutic activities.

In Vitro Transcription with N1-Benzyl Pseudouridine Triphosphate

The incorporation of modified nucleosides into mRNA transcripts is a critical step in developing RNA-based therapeutics. This protocol outlines the general procedure for in vitro transcription (IVT) using **N1-Benzyl pseudouridine** triphosphate (N1-Bz-ΨTP).

Materials:

- Linearized DNA template with a T7 promoter
- T7 RNA Polymerase
- Ribonucleotide solution mix (ATP, GTP, CTP)
- **N1-Benzyl pseudouridine** triphosphate (N1-Bz-ΨTP)
- Transcription buffer (5x)
- RNase inhibitor
- DNase I (RNase-free)
- Nuclease-free water
- RNA purification kit

Procedure:

- Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:
 - Nuclease-free water (to final volume)
 - 5x Transcription buffer
 - ATP, GTP, CTP solution (final concentration of 5 mM each)

- N1-Bz-ΨTP solution (to substitute for UTP, final concentration of 5 mM)
- Linearized DNA template (0.5-1.0 µg)
- RNase inhibitor
- T7 RNA Polymerase
- Incubation: Gently mix the components and incubate at 37°C for 2-4 hours.
- DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
- RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
- Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer. The quality and integrity of the transcript should be assessed by gel electrophoresis.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity. This protocol can be used to evaluate the effect of **N1-Benzyl pseudouridine** on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HeLa, A549)
- Complete culture medium
- **N1-Benzyl pseudouridine** stock solution (dissolved in a suitable solvent like DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **N1-Benzyl pseudouridine** in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

- Host cell line permissive to the virus of interest
- Virus stock

- **N1-Benzyl pseudouridine**
- Culture medium
- Agarose overlay
- Crystal violet staining solution

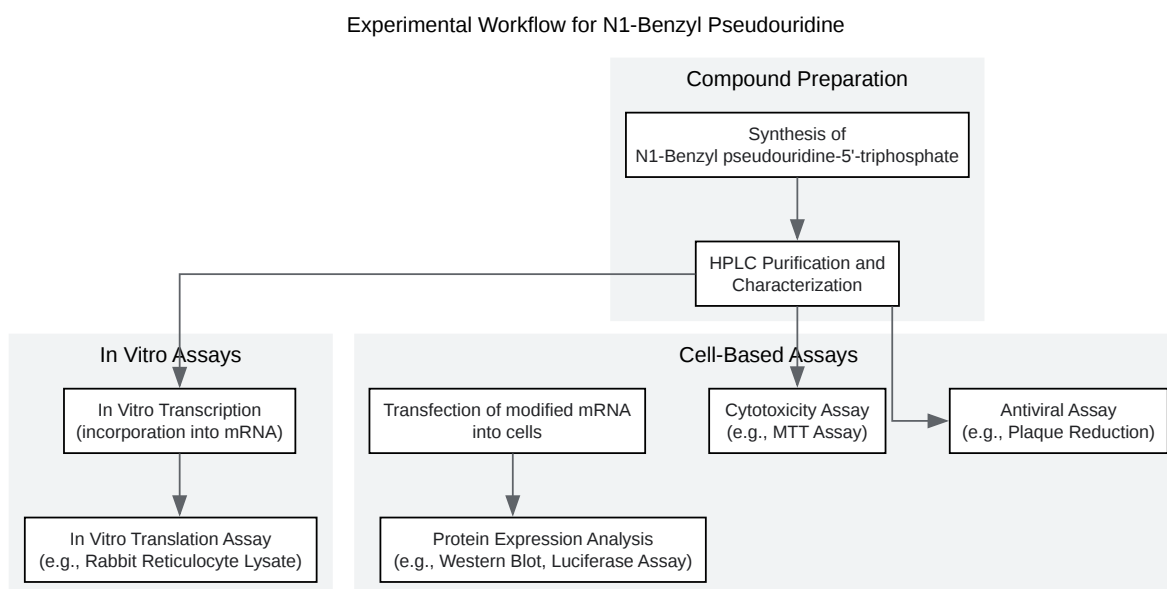
Procedure:

- **Cell Seeding:** Seed host cells in 6-well plates and grow to confluence.
- **Viral Infection:** Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).
- **Compound Treatment:** After a 1-hour adsorption period, remove the viral inoculum and wash the cells. Add an overlay medium containing various concentrations of **N1-Benzyl pseudouridine**.
- **Incubation:** Incubate the plates at the optimal temperature for viral replication until plaques are visible.
- **Plaque Visualization:** Fix the cells and stain with crystal violet to visualize and count the plaques.
- **Data Analysis:** Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the IC50 value from the dose-response curve.

Potential Biological Roles and Signaling Pathways

As a purine nucleoside analog, **N1-Benzyl pseudouridine** is anticipated to interfere with nucleic acid synthesis, a mechanism shared by many anti-cancer and antiviral drugs.[2] The benzyl group at the N1 position may influence its cellular uptake, enzymatic recognition, and incorporation into RNA, potentially leading to enhanced stability or altered translational properties of the resulting transcripts.

The diagram below illustrates a hypothetical workflow for investigating the effects of **N1-Benzyl pseudouridine** on cellular processes.



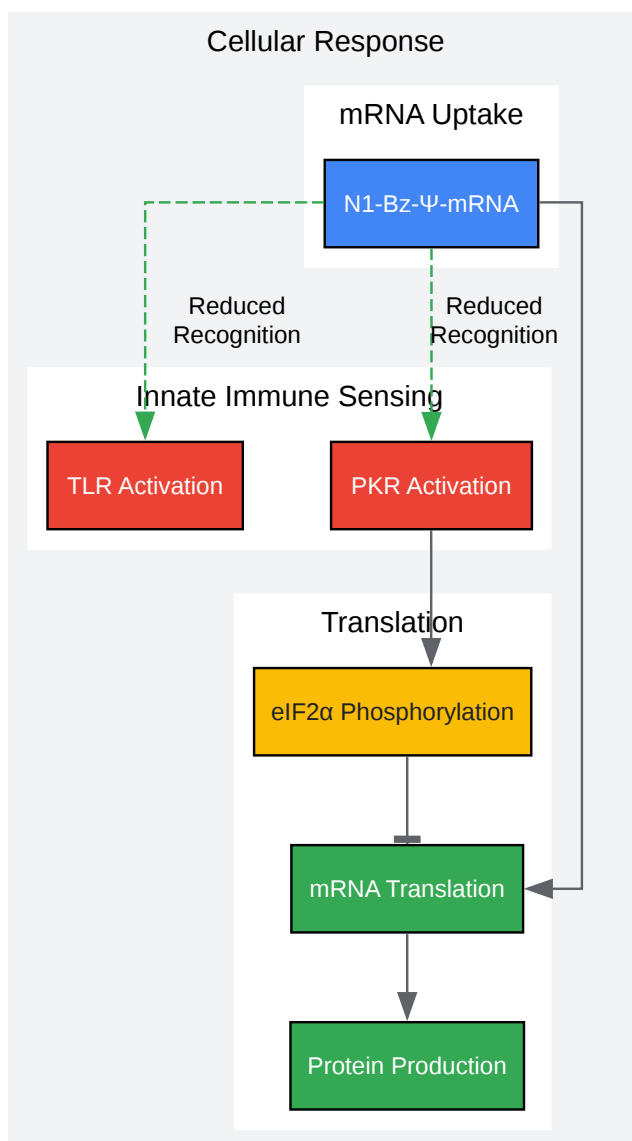
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Caption: A logical workflow for the synthesis and evaluation of **N1-Benzyl pseudouridine**.

Based on the known mechanisms of other N1-substituted pseudouridines and purine analogs, a potential signaling pathway affected by **N1-Benzyl pseudouridine** could involve the innate immune response and translational machinery. N1-modifications of pseudouridine have been shown to reduce the activation of Toll-like receptors (TLRs) and Protein Kinase R (PKR), thereby evading the host's innate immune response and enhancing protein translation from modified mRNA.[5]

The following diagram illustrates a plausible signaling pathway that could be modulated by mRNA containing **N1-Benzyl pseudouridine**.

Hypothetical Signaling Pathway Modulation by N1-Benzyl Pseudouridine-Modified mRNA

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Caption: Potential modulation of innate immunity and translation by **N1-Benzyl pseudouridine** mRNA.

Conclusion

N1-Benzyl pseudouridine represents a promising, yet under-investigated, modified nucleoside. Its commercial availability provides a foundation for further research into its potential therapeutic applications. The experimental protocols and hypothetical mechanisms outlined in this guide are intended to serve as a starting point for researchers to explore the biological activities of this compound. Further studies are warranted to elucidate its precise mechanism of action and to validate its efficacy in preclinical models of viral infections and cancer.

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